Factor Xa Inhibition: Target Engagement Distinct from the 2-Amino and 2-Ureido Series
Compounds within the 2-benzamido-5-phenylthiophene-3-carboxamide chemotype, including the 2-methoxybenzamido variant, are claimed as factor Xa inhibitors in patent literature, with representative benzamide analogs demonstrating factor Xa inhibitory activity [1]. In contrast, the 2-amino-5-phenylthiophene-3-carboxamide series is reported to inhibit Mtb DNA gyrase supercoiling with an IC50 of 0.86 ± 0.81 µM for the optimized 2-benzamido derivative (compound 57g) and Mycobacterium smegmatis GyrB with an IC50 of 1.35 ± 0.58 µM [2]. The 2-ureido analog (IKK-2 Inhibitor VI) is a potent IKK-2 inhibitor with an IC50 of 25 nM against IKK-2 [3]. The engagement of factor Xa by the 2-methoxybenzamido-containing chemotype represents a fundamentally different pharmacological application that cannot be achieved with the 2-amino (GyrB/IKK-β) or 2-ureido (IKK-2) series.
| Evidence Dimension | Primary pharmacological target engagement |
|---|---|
| Target Compound Data | Factor Xa inhibition (representative benzamide chemotype; specific IC50 for 2-methoxybenzamido analog not independently reported in primary literature; class-level activity documented in patent claims) [1] |
| Comparator Or Baseline | 2-Amino-5-phenylthiophene-3-carboxamide (IKK-β IC50 ~1,900 nM [4]; 2-benzamido derivative 57g Mtb GyrB IC50 0.86 µM [2]); 2-ureido analog IKK-2 IC50 25 nM [3] |
| Quantified Difference | Target shift from IKK-β/GyrB (2-amino series) and IKK-2 (2-ureido series) to coagulation factor Xa (2-methoxybenzamido chemotype) |
| Conditions | In vitro enzyme inhibition assays; factor Xa assay using chromogenic substrate; Mtb DNA gyrase supercoiling assay; IKK-2 radiometric assay |
Why This Matters
For coagulation-focused screening cascades or anticoagulant probe development, the 2-methoxybenzamido derivative is the appropriate chemotype choice; 2-amino or 2-ureido analogs would not engage the intended target.
- [1] Millennium Pharmaceuticals, Inc. Benzamides and related inhibitors of factor Xa. US Patent 7,727,981 B2. 2010. View Source
- [2] Saxena S, Samala G, Renuka J, Sridevi JP, Yogeeswari P, Sriram D. Development of 2-amino-5-phenylthiophene-3-carboxamide derivatives as novel inhibitors of Mycobacterium tuberculosis DNA GyrB domain. Bioorg Med Chem. 2015;23(7):1402-1412. doi:10.1016/j.bmc.2015.02.032 View Source
- [3] Morley AD, King S, Roberts B, et al. Lead optimisation of 5-phenyl-2-ureidothiophene-3-carboxamides as selective IKK-2 inhibitors. Bioorg Med Chem Lett. 2007;17(23):6584-6588. doi:10.1016/j.bmcl.2007.09.074 View Source
- [4] BindingDB. BDBM50186655: 2-amino-5-phenylthiophene-3-carboxamide. IKK-β IC50 1,900 nM. https://www.bindingdb.org/bind/index.jsp View Source
